molecular formula C15H15N3O B15228282 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one

3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one

Cat. No.: B15228282
M. Wt: 253.30 g/mol
InChI Key: KXXGECIQRKBEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,3-dimethylindolin-2-one with 2-methylpyrimidine-5-carbaldehyde under specific conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyrimidine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors and enzymes, influencing biological pathways. The pyrimidine moiety may further enhance its binding properties and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one is unique due to its specific combination of the indole and pyrimidine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

3,3-dimethyl-6-(2-methylpyrimidin-5-yl)-1H-indol-2-one

InChI

InChI=1S/C15H15N3O/c1-9-16-7-11(8-17-9)10-4-5-12-13(6-10)18-14(19)15(12,2)3/h4-8H,1-3H3,(H,18,19)

InChI Key

KXXGECIQRKBEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)C(C(=O)N3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.